(2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride
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Overview
Description
(2S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride: is a synthetic amino acid derivative with a difluorocyclohexyl group attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Starting from Cyclohexene: Cyclohexene can be difluorinated to form 4,4-difluorocyclohexene, which is then converted to the corresponding carboxylic acid through oxidation.
Using Cyclohexanone: Cyclohexanone can be converted to 4,4-difluorocyclohexanone, followed by a series of reactions to introduce the amino group and form the propanoic acid derivative.
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to achieve the desired product.
Chemical Reactions Analysis
(2S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various functionalized derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group may enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.
Comparison with Similar Compounds
(2S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride: can be compared with other similar compounds, such as:
2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid: Similar structure but without the hydrochloride group.
2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol hydrochloride: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
Properties
IUPAC Name |
(2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2.ClH/c10-9(11)3-1-6(2-4-9)5-7(12)8(13)14;/h6-7H,1-5,12H2,(H,13,14);1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJOAEKSMAWTQS-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(C(=O)O)N)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1C[C@@H](C(=O)O)N)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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